MCAD-Independent Anaplerotic Efficacy: dMC7 vs. Heptanoic Acid (C7) in MCAD-Deficient Fibroblasts
In MCAD-deficient patient fibroblasts (homozygous ACADM G985A mutation), 2,6-dimethylheptanoic acid (dMC7) induced positive changes in cellular oxygen consumption rate (OCR) parameters and increased mitochondrial protein lysine succinylation, demonstrating effective anaplerotic function without requiring MCAD for metabolism. In contrast, heptanoic acid (C7), the active component of triheptanoin (Dojolvi), is contraindicated in MCAD deficiency because C7-CoA requires MCAD for β-oxidation [1]. Among three MCAD-deficient cell lines tested (Fb831, Fb786, Fb787), dMC7 treatment yielded improved OCR profiles, with Fb786 cells showing the most robust response to all medium branched-chain fatty acids (MBCFAs), including dMC7 [1]. Protein lysine succinylation immunofluorescence staining was restored with MBCFA treatments, with the staining intensity more pronounced with dMC7 and other MBCFAs compared to C7 [1].
| Evidence Dimension | Anaplerotic efficacy – ability to replenish Krebs cycle intermediates (measured via OCR and protein lysine succinylation) in MCAD-deficient cells |
|---|---|
| Target Compound Data | dMC7: Positive OCR changes and increased succinyllysine IF staining in all three MCAD-deficient cell lines; more intense succinyllysine staining compared to C7 treatment |
| Comparator Or Baseline | Heptanoic acid (C7): Metabolized in MCAD-deficient cells (confirmed via C7-CoA utilization assay), but protein lysine succinylation staining intensity was lower than with dMC7 and other MBCFAs |
| Quantified Difference | dMC7 and other MBCFAs produced more intense antisuccinyllysine immunofluorescence compared to C7 in MCAD-deficient cells; C7 is metabolically contraindicated in MCAD deficiency due to MCAD dependence, whereas dMC7 is hypothesized to bypass this enzymatic requirement [1] |
| Conditions | MCAD-deficient patient fibroblasts (Fb831, Fb786, Fb787) homozygous for ACADM G985A mutation; Seahorse XF OCR assay; antisuccinyllysine immunofluorescence; glucose- and pyruvate-free DMEM with 10% lipid-stripped FBS; 72 h treatment at 2 mM (dMC7) or as indicated [1] |
Why This Matters
For researchers developing anaplerotic therapies for MCAD deficiency, dMC7 is one of the few candidate molecules that can replenish Krebs cycle intermediates without requiring the deficient enzyme, a property that straight-chain C7 cannot provide.
- [1] Karunanidhi A, Basu S, Zhao XJ, D'Annibale O, Van't Land C, Vockley J, Mohsen AW. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Mol Genet Metab. 2023;140(3):107689. doi:10.1016/j.ymgme.2023.107689 View Source
